5-methyl-2-nitro-1H-imidazole
Overview
Description
5-Methyl-2-nitro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. It is characterized by a nitro group at the second position and a methyl group at the fifth position on the imidazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-nitro-1H-imidazole typically involves the nitration of 2-methylimidazole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the imidazole ring . Another method involves the reaction of 2-methylimidazole with ethyl chloroacetate in the presence of anhydrous potassium carbonate, followed by nitration .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration processes, utilizing continuous flow reactors to ensure efficient and controlled nitration. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 5-Methyl-2-amino-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties, particularly against protozoan infections.
Mechanism of Action
The mechanism of action of 5-methyl-2-nitro-1H-imidazole involves its reduction and activation through low-redox-potential reactions. These reactions are mediated by proteins present in target organisms, such as ferredoxin, nitroreductases, or thioredoxin reductases . The activated compound then interacts with cellular components, leading to the disruption of essential biological processes in the target organisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitro-1H-imidazole
- 2-Methyl-5-nitroimidazole
- 4-Nitro-2-methylimidazole
- Menidazole
Uniqueness
5-Methyl-2-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-2-nitro-1H-imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-3-2-5-4(6-3)7(8)9/h2H,1H3,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIONKSIUQQYOMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200133 | |
Record name | Imidazole, 4-methyl-2-nitro-, mixed with 5-methyl-2-nitroimidazole (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5213-35-4 | |
Record name | Imidazole, 4-methyl-2-nitro-, mixed with 5-methyl-2-nitroimidazole (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005213354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole, 4-methyl-2-nitro-, mixed with 5-methyl-2-nitroimidazole (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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